5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole
描述
属性
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)14-8-3-1-7(2-4-8)9-5-6-13-15-9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNCEHQZKIXOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxazole ring. This unique structure allows for various interactions with biological targets, contributing to its pharmacological properties.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymes : Research has indicated that oxazole derivatives can act as inhibitors of key enzymes involved in disease processes. For instance, compounds similar to this compound have shown inhibitory effects on β-secretase (BACE), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. In a study assessing various oxazole derivatives, it was found that certain structural modifications could enhance their efficacy against fungal strains like Candida and Aspergillus .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Target Organism/Pathway | IC50/Effect |
|---|---|---|
| β-secretase inhibition | Alzheimer's disease | IC50 = 0.5 µM |
| Antifungal activity | Candida albicans | MIC = 1.6 µg/ml |
| Antimicrobial activity | Aspergillus niger | MIC = 0.8 µg/ml |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Alzheimer's Disease Research : A study highlighted the potential of similar compounds to inhibit BACE1, leading to decreased amyloid plaque formation in vitro. These findings suggest a promising avenue for therapeutic development in neurodegenerative diseases .
- Antifungal Studies : In another investigation focused on the antifungal properties of oxazole derivatives, compounds were tested against various fungal strains. The results indicated significant activity against Candida species, with some derivatives exhibiting lower MIC values compared to established antifungal agents .
- Mechanistic Insights : A comprehensive review on oxazole derivatives revealed that their biological activities are often linked to their ability to engage in hydrogen bonding and hydrophobic interactions with target proteins. This property enhances their binding affinity and selectivity .
科学研究应用
Drug Development
The compound has been investigated for its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of β-secretase (BACE), which is crucial in the formation of amyloid plaques associated with Alzheimer's. Research indicates that derivatives of this compound can effectively inhibit BACE activity, thereby potentially reducing amyloid deposition in the brain .
Anticancer Activity
Studies have shown that compounds structurally related to 5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole exhibit antiproliferative properties against various cancer cell lines. For instance, oxazole derivatives have been synthesized that demonstrate significant activity against drug-resistant leukemia cell lines . The mechanisms involve interference with cellular pathways that promote cancer cell survival and proliferation.
Biochemical Pathway Studies
Due to its ability to interact with specific biological molecules, this compound serves as a valuable tool for studying biochemical pathways. It can be utilized in assays to explore enzyme inhibition and receptor interactions, providing insights into cellular mechanisms and potential therapeutic targets.
Antiparasitic Properties
The compound has also been evaluated for its activity against parasitic infections, such as those caused by Trypanosoma species. Its derivatives have shown promising results in inhibiting the growth of these parasites, which is critical given the rising resistance to conventional treatments .
Industrial Applications
In addition to its medicinal uses, this compound has potential applications in the production of specialty chemicals and advanced materials due to its unique chemical properties. Its stability and reactivity make it suitable for incorporation into polymers and other materials.
Data Table: Summary of Applications
Case Study 1: Alzheimer's Disease
A study demonstrated that derivatives of this compound effectively inhibited BACE activity in vitro. The results indicated a significant reduction in amyloid plaque formation in cellular models, suggesting potential therapeutic benefits for Alzheimer's patients .
Case Study 2: Cancer Treatment
Another investigation focused on the antiproliferative effects of oxazole derivatives against chronic myeloid leukemia (CML). The synthesized compounds showed IC50 values ranging from 5.5 to 13.2 µM against drug-sensitive and resistant cell lines, indicating their efficacy as potential anticancer agents .
相似化合物的比较
Structural Analogs: Substitution Patterns on Oxazole
a. 5-[4-(Trifluoromethyl)phenyl]oxazole (CAS 87150-14-9)
- Structure : Oxazole with a 4-(trifluoromethyl)phenyl group at the 5-position.
- Key Differences: Replaces OCHF₂ with CF₃. ~2.8 for the target compound) .
- Applications : Used in materials science for its electron-deficient aromatic system.
b. Phorbazoles Analogues (2,5-Substituted Oxazoles)
Heterocyclic Analogs: Oxazole vs. Oxadiazole Derivatives
a. 5-(2-Chloropyridin-3-yl)-3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (CAS 1708168-59-5)
- Structure : 1,2,4-Oxadiazole core with 4-(difluoromethoxy)phenyl and 2-chloropyridinyl groups.
- Key Differences : Oxadiazole rings are more electron-deficient than oxazoles, enhancing binding to electron-rich biological targets. The chloropyridinyl group may improve halogen bonding .
- Molecular Weight : 336.5 g/mol (vs. 211 g/mol for the target compound).
b. 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Substituent Effects: OCHF₂ vs. Related Groups
| Group | Electron Effect | Lipophilicity (logP) | Metabolic Stability |
|---|---|---|---|
| OCHF₂ (target) | Moderate EWG | ~2.8 | High (resists oxidation) |
| CF₃ () | Strong EWG | ~3.2 | Moderate |
| OCH₃ () | Weak EWG | ~2.1 | Low |
EWG = Electron-Withdrawing Group
Data Table: Comparative Analysis of Key Compounds
准备方法
Oxazole Ring Formation
Cyclization Approaches: The oxazole ring can be formed by cyclodehydration of appropriately substituted amino acid derivatives or acylaminoketones bearing the 4-(difluoromethoxy)phenyl substituent.
One-Pot Synthesis Using Coupling Reagents: A modern approach involves the use of coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for the activation of carboxylic acids in aqueous media. This enables the N-acylation of amino acids followed by cyclodehydration to form oxazol-5(4H)-ones in a one-pot process.
Two-Step Synthesis: Alternatively, oxazol-5(4H)-one derivatives are synthesized by first preparing hippuric acid derivatives (acylated benzoic acids with glycine) and then condensing these with substituted benzaldehydes under heating in polyphosphoric acid, followed by purification via column chromatography.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Halogenation and Difluoromethoxylation | Sodium hydroxide in acetonitrile, chlorodifluoromethane added at 5–15 °C, stirred for ~60 h | Formation of 4-(difluoromethoxy)phenyl intermediate |
| 2 | Cyclization to Oxazole | N-acylation of amino acid with carboxylic acid activated by DMT-MM in aqueous solvent, followed by cyclodehydration with N,N-diethylaniline | One-pot synthesis of oxazol-5(4H)-one derivatives with high efficiency |
| 3 | Condensation | Hippuric acid derivatives with substituted benzaldehydes in polyphosphoric acid at 90 °C for 4 h | Formation of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones |
| 4 | Purification | Column chromatography using ethyl acetate/n-hexane as eluent | Pure oxazole derivatives suitable for further applications or biological testing |
Research Findings and Analysis
The one-pot synthesis using DMT-MM is advantageous due to its simplicity, aqueous compatibility, and avoidance of isolating intermediates, which reduces waste and reaction time.
The difluoromethoxy group significantly influences the biological activity and physicochemical properties of the oxazole derivatives, necessitating careful control of reaction conditions during its introduction.
The two-step synthesis involving hippuric acid derivatives and benzaldehydes allows for structural diversification at the 4- and 5-positions of the oxazole ring, enabling the preparation of analogs for biological evaluation.
Purification by silica gel chromatography with ethyl acetate/n-hexane mixtures is effective for isolating high-purity products, with yields reported around 70–75% for similar oxazole derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation + Difluoromethoxylation | NaOH, chlorodifluoromethane, acetonitrile | 5–25 °C, prolonged stirring | Efficient introduction of -OCF2H | Long reaction time, sensitive reagents |
| One-pot DMT-MM mediated cyclization | Amino acid, carboxylic acid, DMT-MM, N,N-diethylaniline | Aqueous solvent, mild heating | Simplified, green, high yield | Requires specific coupling reagent |
| Hippuric acid condensation | Hippuric acid derivatives, benzaldehydes, polyphosphoric acid | 90 °C, 4 h | Versatile substitution patterns | Requires purification steps |
| Classical Robinson-Gabriel | 2-Acylaminoketones, acid catalyst | Acidic conditions, heating | Well-established, reliable | May need harsh conditions |
| Van Leusen synthesis | Tosylmethyl isocyanide, aldehydes | Mild, basic conditions | Mild, one-step | Limited to certain substituents |
常见问题
Q. What are the optimized synthetic routes for 5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole, and what factors influence yield?
A two-step synthesis is commonly employed:
Formation of the oxazole core : React 4-(difluoromethoxy)benzaldehyde with hydroxylamine to form an oxime intermediate, followed by cyclization using a dehydrating agent (e.g., PCl₃ or POCl₃) .
Functionalization : Introduce substituents via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or electrophilic substitution.
Key factors :
- Solvent polarity (DMSO or DMF enhances cyclization efficiency) .
- Temperature control during cyclization (80–100°C minimizes side reactions) .
- Catalyst choice (Pd(PPh₃)₄ improves coupling efficiency for aryl groups) .
Typical yields range from 65% (for unoptimized protocols) to 94.5% (for multi-step, highly controlled processes) .
Q. How is the structural integrity of this compound validated?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Compare δ<sup>19</sup>F signals (typically -140 to -150 ppm for difluoromethoxy groups) with reference data .
- IR : Confirm C-F stretching vibrations at 1100–1250 cm⁻¹ and oxazole ring vibrations at 1600–1650 cm⁻¹ .
- GC-MS/HPLC : Monitor purity (>95%) and detect trace by-products (e.g., uncyclized intermediates) .
- X-ray crystallography : Resolve crystal structures to verify bond angles and substituent positions (e.g., C-O-C angle ≈ 115°) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?
Methodology :
- Target selection : Prioritize enzymes with known oxazole interactions (e.g., β-secretase for neurodegenerative applications) .
- Analog synthesis : Modify substituents (e.g., replace difluoromethoxy with trifluoromethoxy) and assess activity changes .
- Bioassays : Use enzyme inhibition assays (IC₅₀ measurements) or cell-based models (e.g., amyloid-β reduction in neuronal cells) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Example : A 2023 study linked electron-withdrawing groups (e.g., -CF₃) to enhanced β-secretase inhibition (IC₅₀ = 0.8 μM vs. 2.3 μM for -OCH₃) .
Q. How should researchers resolve contradictions in reported biological activity data?
Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Varying ATP concentrations (1 mM vs. 10 µM) alter apparent inhibition .
- Compound purity : HPLC analysis can identify impurities (e.g., 5% unreacted aldehyde) that skew results .
- Cell line variability : Validate findings across multiple models (e.g., HEK293 vs. SH-SY5Y cells) .
Mitigation : Reproduce experiments under standardized conditions and use orthogonal assays (e.g., SPR for binding kinetics) .
Q. What computational tools are recommended for studying the photophysical properties of this compound?
- TD-DFT calculations : Predict UV-Vis absorption spectra (Gaussian 16 with B3LYP/6-311+G(d,p)) .
- Solvatochromic analysis : Correlate emission shifts with solvent polarity (e.g., Stokes shift in ethanol vs. hexane) .
- Nonlinear optical (NLO) modeling : Calculate hyperpolarizability (β) to assess potential in material science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
